4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline
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Overview
Description
4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chloro group at the 4-position, methoxy groups at the 6 and 7 positions, and a 2-(3-nitrophenyl)ethenyl substituent at the 2-position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of the hydroxyquinoline derivative produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinazolines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6,7-trimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone
- 2,4-Diamino-6,7-dimethoxyquinazolines
- 2-Chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline
Uniqueness
4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl ethenyl group at the 2-position differentiates it from other quinazoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
CAS No. |
922189-50-2 |
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Molecular Formula |
C18H14ClN3O4 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C18H14ClN3O4/c1-25-15-9-13-14(10-16(15)26-2)20-17(21-18(13)19)7-6-11-4-3-5-12(8-11)22(23)24/h3-10H,1-2H3 |
InChI Key |
ZENDOXZGOCSFNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
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